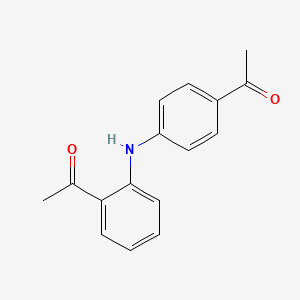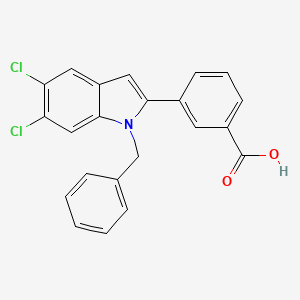
5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a piperazine ring, a vinyl ether group, and an amine group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Starting with the synthesis of 4-ethylpiperazine through the reaction of ethylamine with piperazine.
Attachment to Pyridine Ring: The piperazine derivative is then reacted with a pyridine derivative, such as 2-chloropyridine, under basic conditions to form the intermediate compound.
Introduction of the Vinyl Ether Group: The intermediate compound is then reacted with a vinyl ether reagent, such as vinyl bromide, under appropriate conditions to introduce the vinyloxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl ether group to an ethyl group or reduce the pyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could yield ethyl-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridine derivatives.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Industry: Possible applications in the development of agrochemicals or materials science.
Mécanisme D'action
The mechanism of action of “5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The piperazine ring could facilitate binding to biological targets, while the pyridine ring might interact with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(4-Ethylpiperazin-1-yl)ethyl)pyridine: Similar structure but lacks the vinyloxy group.
2-(4-Ethylpiperazin-1-yl)pyridine: Similar structure but lacks the vinyloxy group and the methyl group.
4-(Vinyloxy)pyridine: Lacks the piperazine and ethyl groups.
Uniqueness
“5-((4-Ethylpiperazin-1-yl)methyl)-4-(vinyloxy)pyridin-2-amine” is unique due to the combination of the piperazine ring, vinyl ether group, and pyridine ring. This unique structure may confer specific biological activities or chemical reactivity not seen in similar compounds.
Propriétés
Formule moléculaire |
C14H22N4O |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
4-ethenoxy-5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C14H22N4O/c1-3-17-5-7-18(8-6-17)11-12-10-16-14(15)9-13(12)19-4-2/h4,9-10H,2-3,5-8,11H2,1H3,(H2,15,16) |
Clé InChI |
HQOKUNYCCCNFDG-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)CC2=CN=C(C=C2OC=C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


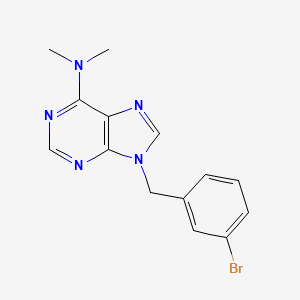
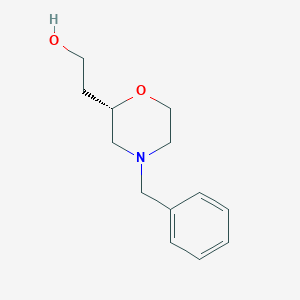

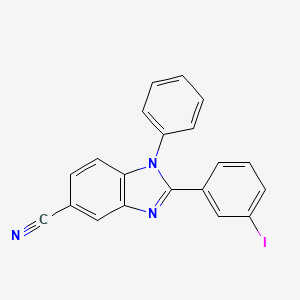
![Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12930167.png)
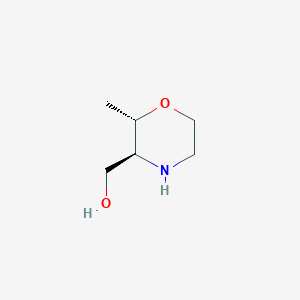
![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)
![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)
![2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12930203.png)
![6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12930210.png)

